molecular formula C9H10F3NO B13156319 1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine

1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine

Cat. No.: B13156319
M. Wt: 205.18 g/mol
InChI Key: OMESPTLWAHBLEZ-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a fluoroethanamine moiety

Preparation Methods

The synthesis of 1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration and subsequent hydrogenation reduction to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the fluoroethanamine moiety play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects .

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-fluoroethanamine

InChI

InChI=1S/C9H10F3NO/c10-5-8(13)6-1-3-7(4-2-6)14-9(11)12/h1-4,8-9H,5,13H2

InChI Key

OMESPTLWAHBLEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CF)N)OC(F)F

Origin of Product

United States

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